Melithasterol A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2R,5S,7R,9S,10S,12R,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-1(11)-ene-5,10-diol |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)19-9-10-20-22-21(12-13-25(19,20)4)26(5)14-11-18(28)15-27(26)24(30-27)23(22)29/h16-20,23-24,28-29H,6-15H2,1-5H3/t17-,18+,19-,20+,23+,24+,25-,26-,27+/m1/s1 |
InChI Key |
QMFIFYLGOHEASU-PFCUPMLVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2[C@@H]([C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C(C4C5(C3(CCC(C5)O)C)O4)O)C |
Synonyms |
5alpha,6alpha-epoxy-7alpha-hydroxy Delta(8)-steroid melithasterol A |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Melithasterol a
Identification and Initial Reporting of Melithasterol A
This compound is a polyhydroxysterol that was first identified and reported as a novel marine natural product. rsc.orgrsc.org Its discovery was the result of chemical investigations into the constituents of marine invertebrates, specifically the gorgonian coral Melithaea ocracea. rsc.orgrsc.orgjst.go.jpbeilstein-journals.org The initial reporting detailed the isolation of four new marine polyhydroxysterols, designated as melithasterols A–D. rsc.orgrsc.org
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org These analyses revealed that this compound possesses a cholestane (B1235564) skeleton with an unprecedented 3β,7α-dihydroxy-5α,6α-epoxy-Δ⁸ steroid nucleus. rsc.orgrsc.org The identity of this compound was further confirmed by comparing its diacetate derivative with an authentic sample prepared through the lead tetraacetate oxidation of cholest-6-ene-3β,5α,8α-triol 3-monoacetate. rsc.org
Natural Sources and Distribution
The primary and most well-documented source of this compound is the gorgonian coral Melithaea ocracea. rsc.orgrsc.orgjst.go.jpbeilstein-journals.org This knotted fan coral, found in the waters of the Okinawa Islands, was the organism from which this compound was originally isolated. rsc.orgrsc.org Gorgonian corals, belonging to the family Melithaeidae, are known to produce a variety of unique steroids, and the isolation of melithasterols A–D from M. ocracea further established this family as a rich source of novel marine compounds. rsc.orgbeilstein-journals.org
While gorgonian corals are the primary source, related compounds have also been found in marine sponges. For instance, Melithasterol B has been isolated from the Red Sea sponge Biemna ehrenbergi and other sponges of the genera Mycale, Biemna, and Clathria. mdpi.comkau.edu.sa The presence of these structurally similar sterols in sponges suggests a potential broader distribution of this class of compounds within marine invertebrates. mdpi.com
Interestingly, the investigation of terrestrial organisms has also yielded related compounds. Melithasterol B, a compound structurally similar to this compound, has been isolated from the fungus Beauveria sp. researchgate.net This discovery points to the possibility that the biosynthetic pathways for these complex sterols are not exclusive to marine invertebrates and may also be present in certain fungal species. researchgate.net Another related sterol was identified in a marine-derived fungus of the genus Penicillium. researchgate.net
Marine Invertebrates as Primary Producers
Ecological Contexts of Natural Production
The production of unique sterols like this compound in marine invertebrates is often linked to their ecological roles. These compounds can serve various functions, including chemical defense against predators, antifouling properties, or as signaling molecules. The specific ecological function of this compound in Melithaea ocracea is not yet fully elucidated, but its classification as a semiochemical suggests it may play a role in chemical communication. pherobase.com The presence of a complex array of sterols in these organisms highlights the intricate chemical ecology of marine environments and the evolutionary adaptations of these species.
Isolation and Purification Methodologies for Melithasterol a
Extraction Techniques from Natural Matrices
The initial step involves the careful extraction of secondary metabolites from the tissues of the gorgonian coral. This process is critical as it determines the initial concentration of Melithasterol A in the extract that will undergo further purification.
Solvent-based extraction is a fundamental technique for isolating natural products. The choice of solvent is crucial and is based on the polarity of the target compound. For polyoxygenated steroids like this compound, a combination of polar and non-polar solvents is often employed to ensure a comprehensive extraction.
The collected specimens of Melithaea ocracea are typically minced and then subjected to exhaustive extraction using a mixture of methanol (B129727) (MeOH) and dichloromethane (CH₂Cl₂). This solvent system is effective at lysing cells and solubilizing a wide range of compounds, including steroids. The process is usually repeated multiple times to maximize the yield of the crude extract.
Table 1: Solvent-Based Extraction Parameters
| Parameter | Specification |
|---|---|
| Natural Source | Melithaea ocracea |
| Initial State | Minced Tissues |
| Extraction Solvents | Methanol (MeOH) & Dichloromethane (CH₂Cl₂) |
| Procedure | Repetitive soaking and filtration |
Following the solvent extraction, the resulting solution contains a complex mixture of lipids, pigments, and various secondary metabolites, including this compound. The primary goal of this stage is to concentrate the desired compounds and remove the bulk of the solvent.
The combined methanolic and dichloromethane extracts are subjected to evaporation under reduced pressure. This step yields a dark, viscous crude extract. This crude material is then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). This liquid-liquid partitioning step separates compounds based on their differential solubility in the two immiscible phases. The less polar compounds, including many steroids, preferentially move into the ethyl acetate layer, which is then collected and concentrated to yield the final crude extract ready for chromatographic separation.
Chromatographic Separation Strategies
Chromatography is the cornerstone of purification in natural product chemistry. It separates molecules based on their differential distribution between a stationary phase and a mobile phase. For a complex mixture like the crude extract of Melithaea ocracea, a series of chromatographic steps are required to isolate this compound.
The primary purification of the crude extract is typically achieved using column chromatography, with silica gel being a commonly used stationary phase for separating compounds of medium polarity like steroids.
The crude extract is loaded onto a silica gel column. A gradient elution system is then employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. This process, known as normal-phase chromatography, separates the components of the mixture based on their polarity. Fractions are collected sequentially as the solvent mixture is passed through the column. Each fraction is then analyzed to determine its chemical composition. This compound is typically eluted in the fractions with intermediate polarity. These fractions are then combined for further purification.
Table 2: Silica Gel Column Chromatography Parameters
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) |
| Elution Profile | Increasing polarity |
| Outcome | Separation into multiple fractions based on polarity |
For final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers higher resolution and efficiency compared to standard column chromatography, making it ideal for separating structurally similar compounds and achieving high levels of purity. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for steroids.
The enriched fractions from the silica gel column are subjected to reversed-phase HPLC. A mobile phase consisting of a mixture of methanol or acetonitrile and water is used to elute the compounds. This compound is separated from remaining impurities, and the pure compound is collected as it exits the column.
Throughout the purification process, analytical HPLC is used as a monitoring tool. It allows for the rapid assessment of the purity of fractions obtained from column chromatography and confirms the purity of the final isolated compound. By comparing the retention time of the peak in the sample to that of a known standard, the presence of this compound can be confirmed. The area of the peak also provides a semi-quantitative measure of the compound's concentration in the fraction.
Table 3: Analytical HPLC Monitoring Parameters
| Parameter | Specification |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 Column |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |
| Detection | UV Detector |
| Purpose | Purity assessment and fraction analysis |
High-Performance Liquid Chromatography (HPLC) for Purity Enhancement
Semi-Preparative and Preparative HPLC for Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, including marine-derived sterols like this compound. springernature.comnih.gov Unlike analytical HPLC, which focuses on identifying and quantifying compounds, preparative HPLC is utilized to isolate substantial quantities of a specific component from a mixture for further analysis and research. aralyse.techteledynelabs.com This methodology is particularly crucial in the final stages of purification, where compounds with similar polarities need to be separated.
In the context of isolating sterols from marine sources, a multi-step chromatographic approach is common, culminating in a final purification step using preparative HPLC. nih.gov For instance, the isolation of bioactive sterols from the marine gastropod Chicoreus ramosus was achieved through a series of chromatographic techniques, with the final product being obtained by preparative HPLC using a methanol/acetonitrile mobile phase. nih.gov
Reversed-phase (RP-HPLC) is a frequently employed mode for this purpose. nih.gov A typical workflow involves method development at an analytical scale to determine the optimal mobile phase composition and gradient. This method is then scaled up for preparative columns. thermofisher.comkromasil.com The selection of the stationary phase, such as C18 or C8, and the mobile phase is critical for achieving the desired separation. kromasil.com
Below is a hypothetical table illustrating typical parameters that might be used in the semi-preparative HPLC purification of a sterol like this compound, based on common practices for phytosterol purification. nih.gov
Table 1: Illustrative Semi-Preparative RP-HPLC Parameters for Sterol Isolation
| Parameter | Value/Description |
|---|---|
| Column | C18, 10 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile/Methanol (e.g., 85:15 v/v) |
| Gradient | 90% B to 100% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 205 nm or Refractive Index Detector (RID) |
| Injection Volume | 500 µL - 2 mL |
| Sample Prep | Fraction dissolved in methanol |
Thin-Layer Chromatography (TLC) for Fractionation Guidance
Thin-Layer Chromatography (TLC) serves as an indispensable tool in the isolation of natural products. It is a rapid, cost-effective, and versatile method used to monitor the progress of fractionation, assess the purity of collected fractions, and select appropriate solvent systems for column chromatography. mdpi.com
During the isolation of sterols, an initial crude extract is often subjected to preliminary separation using techniques like column chromatography. TLC is used to analyze the fractions collected from the column. By spotting the fractions on a TLC plate and developing it with a suitable mobile phase, researchers can visualize the separated compounds. This allows for the pooling of fractions containing the compound of interest, guided by comparison with a reference standard if available.
The choice of the stationary phase, typically silica gel for sterol separation, and the mobile phase is determined by the polarity of the target compound. For sterols, a common mobile phase might be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has an ideal retardation factor (Rf) value, typically between 0.2 and 0.4.
The following table provides an example of a TLC system that could be used to guide the fractionation of a crude extract containing this compound.
Table 2: Example TLC System for Monitoring Sterol Fractionation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Sample Application | Fractions dissolved in chloroform or dichloromethane |
| Development | In a saturated chamber until the solvent front is ~1 cm from the top |
| Visualization | UV light (254 nm) and/or staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating |
Structural Elucidation and Stereochemical Characterization of Melithasterol a
Overview of Spectroscopic Techniques for Structure Determination
The determination of a complex organic molecule's structure is akin to solving a complex puzzle, where each piece of information provides a clue to the final three-dimensional arrangement of atoms. Modern chemistry employs a powerful arsenal (B13267) of spectroscopic techniques to piece together this puzzle. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. Mass Spectrometry (MS) complements NMR by providing the precise molecular weight and formula, as well as clues to the structure through the analysis of fragmentation patterns. Together, these methods, often supported by others like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, allow chemists to build a complete and accurate picture of a molecule's structure. researchgate.net The successful elucidation of Melithasterol A is a testament to the power and synergy of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy was the principal tool used to decipher the complex structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unparalleled insight into the molecular scaffold, including atom connectivity and stereochemistry. A comprehensive suite of one-dimensional and two-dimensional NMR experiments was required to assign all proton and carbon signals and to piece together the sterol's framework.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY)
While 1D NMR provides a list of ingredients, 2D NMR experiments reveal how they are connected. For this compound, a series of 2D NMR experiments was essential for assembling the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). Cross-peaks in the COSY spectrum connect signals from protons that are neighbors in the spin system, allowing for the tracing of proton-proton connectivity throughout the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This powerful technique allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These "long-range" correlations act as bridges between different spin systems, connecting molecular fragments that were established using COSY and HSQC data.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are vital for determining the stereochemistry of the molecule. They identify protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are spatially proximate, which helps in assigning the relative configuration of stereocenters.
Interpretation of Chemical Shifts and Coupling Constants
The raw data from NMR spectra are interpreted based on established principles. The chemical shift (δ) of a nucleus is influenced by its local electronic environment. Electronegative atoms or groups (like hydroxyls or carbonyls) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals upfield. For this compound, the chemical shifts of carbons bearing hydroxyl groups and the olefinic carbons were key indicators of their positions.
Coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the dihedral angle between adjacent protons, which is critical for determining stereochemistry, particularly in cyclic systems like the steroid nucleus. The magnitude of the coupling constant can help differentiate between axial and equatorial protons and define the relative configuration of substituents.
Computational Support for NMR Data Interpretation (e.g., DFT Predictions)
In modern structure elucidation, computational methods are increasingly used to support experimental data. Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts for a proposed structure. By comparing the calculated NMR data with the experimental values, researchers can gain confidence in their structural assignment or differentiate between possible isomers. For complex molecules like this compound, DFT calculations could be used to confirm the assigned relative stereochemistry by predicting the most stable conformation and its corresponding NMR parameters.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass and molecular formula of a compound. researchgate.net For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) was indispensable.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. The HRESIMS data for this compound established its molecular formula, which was crucial for determining the degrees of unsaturation and for interpreting the NMR data.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments can help identify structural motifs and confirm the connectivity of different parts of the molecule as deduced from NMR experiments.
Chemical Synthesis and Derivatization of Melithasterol a
Total Synthesis Strategies
The total synthesis of Melithasterol A, a complex steroid characterized by a 5α,6α-epoxy-7α-hydroxy-Δ⁸ core, has been approached through various strategic routes. These syntheses aim to construct the steroidal framework with precise control over its multiple stereocenters. A notable achievement in this area was the first total synthesis, which utilized a microwave-assisted isomerization of a 5α,8α-epidioxy steroid as a key step, accomplishing the synthesis in a high yield of 80%. acs.orgacs.org This pioneering work laid the foundation for subsequent synthetic explorations.
Retrosynthetic analysis serves as a foundational problem-solving technique in planning the synthesis of complex molecules like this compound. ias.ac.ine3s-conferences.orgairitilibrary.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For this compound, a logical retrosynthetic approach would involve key disconnections that simplify the complex steroidal core. A primary disconnection strategy focuses on the formation of the characteristic epoxy and hydroxyl groups in the later stages of the synthesis, allowing for the construction of the core steroidal skeleton first. researchgate.netyoutube.com The analysis often leads to identifying a key intermediate, such as a diene, which can then be elaborated to introduce the required oxygen functionalities.
A common retrosynthetic strategy for steroids involves breaking down the molecule into key building blocks. For this compound, this could involve disconnecting the side chain and simplifying the D-ring, followed by disconnections of the C and B rings, ultimately leading back to simpler cyclic precursors. The formation of the 5α,6α-epoxide and 7α-hydroxyl group is often planned from a corresponding Δ⁵,⁷-diene precursor, a common intermediate in steroid synthesis.
A critical challenge in the synthesis of this compound is the precise control of stereochemistry at its multiple chiral centers. beilstein-journals.orgiupac.orgrsc.org Synthetic routes must be designed to be highly stereoselective to produce the desired isomer. beilstein-journals.orgiupac.org This is often achieved through the use of chiral catalysts, stereocontrolled reactions, and the strategic use of protecting groups. amazon.com
The first synthesis of this compound demonstrated a stereoselective approach. acs.orgacs.org The key microwave-induced isomerization of the 5α,8α-epidioxy steroid precursor proceeded with a high degree of stereocontrol, leading to the desired 5α,6α-epoxy-7α-hydroxy stereochemistry. acs.org This transformation highlights the importance of carefully selecting reaction conditions to influence the stereochemical outcome. Further functional group manipulations, such as the hydrolysis of an acetate (B1210297) group, were also carried out with high regioselectivity to yield the final product. acs.org
Subsequent synthetic efforts have also focused on developing stereoselective methods for constructing the steroidal nucleus and introducing the oxygen functionalities. These methods often rely on well-established transformations in steroid chemistry, adapted to the specific challenges posed by the this compound structure.
The total synthesis of a natural product serves as the ultimate proof of its proposed structure. In the case of this compound, the first total synthesis played a pivotal role in confirming the assigned structure. acs.orgacs.org By preparing the compound in the laboratory from starting materials of known structure and stereochemistry, chemists could compare the physical and spectral data of the synthetic material with that of the natural product.
The ¹H NMR and mass spectral data of the synthetically prepared this compound were found to be identical in all respects to those of the natural compound isolated from the gorgonian coral Melithaea ocracea. acs.org This unequivocal match provided definitive confirmation of the 5α,6α-epoxy-7α-hydroxy-Δ⁸-steroid structure of this compound, resolving any potential ambiguities that might have arisen from spectroscopic analysis alone. acs.orgmdpi.com
The pursuit of complex natural product targets like this compound often drives the development of new and innovative synthetic methods. nih.gov The challenges associated with constructing specific structural motifs can inspire chemists to explore new reactions and strategies. nih.gov
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can participate in a variety of cycloaddition reactions, making it a valuable reagent in organic synthesis. wikipedia.orgnih.govscripps.edu In the context of steroid synthesis, singlet oxygen is particularly useful for the formation of bicyclic endoperoxides from conjugated dienes. wikipedia.orgscispace.com This reaction, a [4+2] cycloaddition, is a key step in the synthesis of various oxygenated steroids. wikipedia.org
For the synthesis of this compound, a Δ⁵,⁷-diene precursor can be reacted with singlet oxygen to form a 5α,8α-epidioxy steroid intermediate. acs.org This endoperoxide then serves as a crucial precursor to the desired 5α,6α-epoxide and 7α-hydroxyl functionalities. The generation of singlet oxygen for this purpose is typically achieved photochemically, using a sensitizing dye such as rose bengal or methylene (B1212753) blue and irradiating with visible light in the presence of oxygen. wikipedia.orghoriba.com
The synthesis of this compound involves a series of carefully orchestrated functional group transformations to convert simpler intermediates into the final complex structure. organic-chemistry.orgyoutube.comvanderbilt.eduarchive.org These transformations must be high-yielding and proceed with excellent chemo- and regioselectivity to avoid the formation of unwanted byproducts.
A key functional group transformation in the first total synthesis of this compound is the hydrolysis of an acetate protecting group. acs.org The intermediate, 3β-acetoxy-7α-hydroxy-5α,6α-epoxy-Δ⁸-steroid, was treated with 10% potassium hydroxide (B78521) in methanol (B129727) to cleave the acetate ester and reveal the free 3β-hydroxyl group of this compound. acs.org Another important transformation is the acetylation of hydroxyl groups for characterization purposes. For instance, this compound was converted to its diacetate derivative using acetic anhydride (B1165640) in pyridine (B92270) to confirm the presence of two hydroxyl groups. acs.org These transformations are fundamental tools in the synthetic chemist's arsenal (B13267) for the construction and modification of complex molecules.
Development of Novel Synthetic Methodologies
Synthetic Challenges and Methodological Innovations
The primary synthetic challenge in preparing this compound lies in achieving the precise stereochemistry of its polyoxygenated steroid core, particularly the 5α,6α-epoxy and 7α-hydroxy groups on the Δ8-steroid nucleus.
A significant methodological innovation reported in the synthesis of this compound is the application of microwave-assisted synthesis. researchgate.net Researchers developed a short, first synthesis of the molecule where the key transformation was the isomerization of a 5α,8α-epidioxy steroid, induced by microwave irradiation. researchgate.netresearchgate.net This approach proved to be highly efficient, yielding the target compound in 80% yield. researchgate.net The use of microwave technology represents a key innovation, as it can dramatically accelerate reaction times and improve yields in complex organic transformations compared to conventional heating methods. researchgate.net This efficient and stereoselective route provides a practical pathway to access this compound for further study. researchgate.netacs.org
Biosynthetic Investigations of Melithasterol a
Proposed Biosynthetic Pathways and Precursors
The biosynthesis of Melithasterol A is believed to follow the general trajectory of steroidogenesis, beginning with simple precursors and involving a series of complex enzymatic steps. The proposed pathway is not fully elucidated but is inferred from the well-established principles of steroid and terpenoid biosynthesis in eukaryotes and the chemical logic of its molecular structure.
Like all steroids in eukaryotes, the biosynthetic pathway to this compound originates from fundamental two-carbon units in the form of acetyl-CoA. libretexts.orgnih.gov The steroid backbone is assembled through the triterpenoid (B12794562) pathway. In animals and fungi, this process begins with the synthesis of the 30-carbon acyclic triterpenoid, squalene (B77637). libretexts.org Squalene is formed from the head-to-tail condensation of two units of farnesyl pyrophosphate (FPP), which itself is built from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units derived from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. libretexts.org
The key step initiating steroid formation is the cyclization of squalene. This is catalyzed by the enzyme oxidosqualene cyclase (OSC). First, squalene is epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). libretexts.orgmdpi.com The OSC enzyme then catalyzes a remarkable cascade of cyclizations to form the characteristic four-ring steroid nucleus. In animals, this cyclization typically yields lanosterol, while in plants and algae, it produces cycloartenol. libretexts.orgoup.com Given that this compound is a cholestane-type steroid, its biosynthesis is proposed to proceed from a cholesterol-like precursor, which is ultimately derived from the cyclization of 2,3-oxidosqualene. slideshare.net The pathway involves the subsequent removal of methyl groups from the initial cyclization product (e.g., lanosterol) and other modifications to the nucleus and side chain. oup.com
Table 1: Key Precursors in the General Steroid Biosynthetic Pathway
| Precursor | Description | Role in Pathway |
| Acetyl-CoA | A two-carbon molecule derived from primary metabolism. | The fundamental building block for the entire pathway. libretexts.orgnih.gov |
| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprene (B109036) unit. | Isomerizes to DMAPP and serves as the basic unit for building larger isoprenoids. libretexts.org |
| Dimethylallyl Pyrophosphate (DMAPP) | A five-carbon isoprene unit, isomer of IPP. | Acts as the starter unit for isoprenoid chain elongation. libretexts.org |
| Farnesyl Pyrophosphate (FPP) | A 15-carbon sesquiterpenoid. | Two molecules condense to form squalene. |
| Squalene | A 30-carbon acyclic triterpenoid. | The direct linear precursor to the tetracyclic steroid nucleus. mdpi.combiorxiv.org |
| 2,3-Oxidosqualene | The epoxidized form of squalene. | The substrate for the key cyclization reaction that forms the first sterol. libretexts.org |
| Lanosterol/Cycloartenol | Tetracyclic triterpenoids. | The first cyclic products of the pathway, which are then modified to produce other sterols. libretexts.orgoup.com |
A critical feature in the proposed biosynthesis of this compound is the formation of a 5α,8α-endoperoxide intermediate. This structure is not formed by common enzymatic reactions but is characteristic of a reaction with an activated oxygen species, specifically singlet oxygen (¹O₂). hilarispublisher.comacs.orgnih.gov Singlet oxygen is a highly reactive electrophile that can be generated in biological systems through photochemical processes (e.g., via photosensitizers like chlorophyll (B73375) or other pigments) or by certain enzymatic reactions. capes.gov.brresearchgate.net
The proposed precursor to the endoperoxide is a Δ⁵,⁷-diene sterol, a common intermediate in the biosynthesis of cholesterol and vitamin D. This conjugated diene system is highly susceptible to [4+2] cycloaddition with singlet oxygen, which would install the peroxide bridge across the B-ring at the C5 and C8 positions. hilarispublisher.com This photochemical or biomimetic oxidation is a well-established method for the laboratory synthesis of steroidal endoperoxides and is considered a plausible route in nature. hilarispublisher.comrsc.org The formation of singlet oxygen in marine environments, particularly in symbiotic organisms like dinoflagellates that live within corals, is highly feasible due to the presence of pigments and exposure to sunlight. researchgate.net
Following the formation of the 5α,8α-endoperoxide intermediate, a series of transformations are required to yield the final structure of this compound, which features a 5α,6α-epoxy-Δ⁸-7α-hydroxy moiety. While direct enzymatic evidence is lacking, a chemically plausible rearrangement mechanism has been proposed. This transformation is analogous to the Kornblum-DeLaMare rearrangement of peroxides. rsc.org
A proposed mechanism involves the homolytic cleavage of the relatively weak O-O bond of the endoperoxide. hilarispublisher.com This could be followed by a rearrangement to form two oxirane (epoxide) rings, one between C5-C6 and another between C7-C8. The subsequent opening of the C7-C8 epoxide ring would generate an oxygen radical at C7, which could then abstract a hydrogen atom from C9 to form the stable Δ⁸ double bond and the 7α-hydroxy group, leaving the 5α,6α-epoxide intact. hilarispublisher.com While this rearrangement has been achieved in the laboratory using microwave irradiation, in a biological context, it could be facilitated by a specific enzyme or occur non-enzymatically under specific physiological conditions. hilarispublisher.com
Other enzymatic transformations common to steroid biosynthesis would also be necessary, including the action of hydroxylases (likely cytochrome P450 monooxygenases), dehydrogenases, and isomerases to modify the sterol nucleus and side chain to match that of this compound. oup.comwikipedia.org
Table 2: Proposed Intermediates in this compound Biosynthesis
| Intermediate | Proposed Formation Step | Key Structural Feature |
| Δ⁵,⁷-Cholestadienol | Enzymatic desaturation of a cholesterol-like precursor. | Conjugated diene system in the B-ring. |
| 5α,8α-Epidioxy-cholest-6-en-3β-ol | Reaction of the Δ⁵,⁷-diene with singlet oxygen. | Endoperoxide bridge across C5 and C8. |
| Cholest-6-ene-3β,5α,8α-triol | Potential reduction or rearrangement product of the endoperoxide. | Triol structure. |
| 5α,6α-Epoxy-Δ⁸-7α-hydroxy steroid core | Rearrangement of the 5α,8α-endoperoxide intermediate. | The final core structure of this compound. hilarispublisher.com |
Comparative Biosynthesis with Related Steroid Endoperoxides (e.g., Ergosterol (B1671047) Endoperoxide)
The proposed biosynthetic pathway for this compound is strongly supported by comparison with other naturally occurring steroid endoperoxides, most notably ergosterol endoperoxide. Ergosterol is the principal sterol in fungi and some protists. researchgate.net Its endoperoxide is a common natural product found in many fungal species and has also been isolated from marine organisms. hilarispublisher.comnih.gov
The biosynthesis of ergosterol endoperoxide is well-understood to proceed via the photosensitized oxidation of ergosterol. hilarispublisher.com Ergosterol contains the same Δ⁵,⁷-diene system in its B-ring as the proposed precursor for this compound. Exposure of ergosterol to light and a photosensitizer generates singlet oxygen, which readily reacts with the diene to form ergosterol 5α,8α-endoperoxide. hilarispublisher.com This provides a direct and well-established biological precedent for the key endoperoxide-forming step proposed for this compound.
The key difference lies in the precursor sterol and the subsequent transformations. This compound is derived from a cholestane (B1235564) skeleton (typical of animals), whereas ergosterol has a modified side chain characteristic of fungi. Furthermore, ergosterol endoperoxide is often a final product, while the endoperoxide intermediate in the this compound pathway undergoes a significant rearrangement to form the final epoxy-alcohol structure. hilarispublisher.com This suggests that while the initial photo-oxidation may be a common strategy, the subsequent enzymatic or chemical fate of the endoperoxide can be diverse, leading to a variety of polyoxygenated sterols.
Isotopic Labeling Studies for Pathway Elucidation
While specific isotopic labeling experiments have not been reported for the biosynthesis of this compound, this technique is a cornerstone for elucidating biosynthetic pathways and would be the definitive method to confirm the proposed route. nih.govresearchgate.net Such studies involve feeding the producing organism (or a cell culture derived from it) with precursors labeled with stable isotopes like ¹³C, ²H (deuterium), or ¹⁸O. pnas.org The position of these labels in the final product is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For example, to confirm the steroidogenic origin, the organism would be fed with [¹³C]-labeled acetate (B1210297). Analysis of the resulting this compound would show a specific pattern of ¹³C incorporation, allowing researchers to trace the path of the acetate carbons into the steroid skeleton. pnas.org To investigate the C-methylation on the side chain, [¹³C]- or [²H₃]-labeled methionine would be used, as the methyl group is typically transferred from S-adenosyl methionine (AdoMet). acs.org To confirm the role of singlet oxygen, experiments could be conducted in the presence of ¹⁸O₂, which would result in the incorporation of two ¹⁸O atoms into the endoperoxide bridge. uky.edu The analysis of the mass spectrum would reveal this incorporation, providing strong evidence for the oxygenation mechanism.
Genetic and Enzymatic Basis of this compound Biosynthesis
The specific genes and enzymes responsible for this compound biosynthesis in the gorgonian Melithaea ocracea or its potential symbionts have not been identified. However, based on the conserved nature of steroid biosynthesis, the genetic framework can be inferred. oup.com The pathway would rely on a suite of genes encoding enzymes for the MVA pathway, a squalene synthase (FDFT1), a squalene epoxidase (SQE), and an oxidosqualene cyclase (OSC) to build the initial sterol framework. nih.govresearchgate.net
Subsequent modifications would be carried out by various enzyme families, primarily cytochrome P450 monooxygenases (CYPs), hydroxysteroid dehydrogenases (HSDs), and reductases. wikipedia.orgwur.nl For instance, the formation of the Δ⁵,⁷-diene precursor would likely require a C5-desaturase and a C7-desaturase. oup.com
The formation of the endoperoxide via singlet oxygen may not be directly catalyzed by a single enzyme in the traditional sense. beilstein-journals.org While some endoperoxide-forming oxygenases have been identified in nature, they are mechanistically diverse and often substrate-specific, making them difficult to identify by sequence homology alone. beilstein-journals.org It is plausible that the reaction is a non-enzymatic consequence of the organism's physiology and environment (i.e., production of a photosensitizer and a Δ⁵,⁷-sterol precursor in a light-exposed setting). capes.gov.br The final rearrangement of the endoperoxide to the epoxy-alcohol could be spontaneous or catalyzed by a yet-unidentified isomerase or lyase. Identifying the full gene cluster responsible for this compound production would require genome or transcriptome sequencing of the producing organism and functional characterization of candidate genes. nih.gov
Mechanistic Investigations of Biological Activities of Melithasterol a
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net For Melithasterol A, these studies involve analyzing how specific parts of its molecule contribute to its cytotoxic effects and how chemical modifications, or derivatizations, alter its potency and action. cjnmcpu.comnih.gov
Importance of Specific Structural Moieties (e.g., Peroxide Bridge)
The biological activity of many natural compounds is often attributed to specific functional groups, or moieties, within their structure. In the case of steroid peroxides, the peroxide bridge is a critical feature. researchgate.net This moiety is known to be a source of reactive oxygen species (ROS), which can induce cellular damage and trigger cell death pathways. The cytotoxicity of materials sterilized with hydrogen peroxide, for instance, has been directly correlated with residual peroxide levels, highlighting the cell-damaging potential of this chemical feature. nih.gov
The mechanism is thought to involve the generation of highly reactive hydroxyl radicals, often through interaction with transition-metal ions like iron (Fe2+) via the Fenton reaction. nih.gov This process can lead to oxidative damage of essential biomolecules, including lipids, proteins, and DNA. For this compound and related compounds, the presence of a peroxide group is considered a key contributor to their potent cytotoxic profiles. researchgate.netresearchgate.net Some studies have shown that compounds containing a peroxide bridge exhibit significant cytotoxicity against various cancer cell lines. researchgate.net
Impact of Derivatization on Activity Profiles
Derivatization, the process of chemically modifying a compound to create new variants (derivatives), is a common strategy to probe SAR and potentially enhance bioactivity. mdpi.comrsc.orgnih.gov Studies on various classes of compounds, such as sterols and alkaloids, have demonstrated that even minor structural changes can lead to significant shifts in biological activity. nih.govconicet.gov.ar
For example, research on other cytotoxic sterols has shown that the presence and orientation of hydroxyl (-OH) groups can be critical for activity. cjnmcpu.comnih.gov In one study, a sterol with a β-OH at the C-7 position showed broad cytotoxic activity, whereas related compounds lacking this feature or having different double bond placements were less active or inactive. researchgate.net While specific derivatization studies on this compound are not extensively documented in the public domain, the principles of SAR suggest that modifications to its core structure—such as altering the groups on the steroid backbone or modifying the side chain—would likely have a profound impact on its cytotoxic potency and selectivity. researchgate.netchemmethod.com
Exploration of Cellular and Molecular Targets
Identifying the cellular and molecular targets of a bioactive compound is essential to understand its mechanism of action. nih.gov For this compound, research points towards interactions with key cellular components and the modulation of critical signaling pathways that govern cell life and death. ontosight.ai
Investigation of Protein and Enzyme Interactions
Bioactive compounds often exert their effects by binding to and altering the function of specific proteins and enzymes. nih.gov Peroxide-containing compounds, through the generation of ROS, can non-specifically damage a wide range of proteins. However, more specific interactions are also possible. For instance, some natural compounds are known to be uncompetitive inhibitors of enzymes like α-glucosidase, binding to the enzyme-substrate complex. researchgate.net
While the specific protein targets of this compound have not been fully elucidated, its steroidal structure suggests potential interactions with proteins that bind other steroids, such as nuclear receptors or enzymes involved in steroid metabolism. ontosight.ai Furthermore, compounds with similar structures have been shown to interact with key enzymes, modulating their activity. nih.govresearchgate.net The cytotoxic effect of this compound is likely mediated by its interaction with multiple protein targets, either directly or through oxidative stress, leading to a disruption of normal cellular functions. dntb.gov.ua
Studies on Cellular Pathways Modulated by this compound
The cytotoxic activity of a compound is often the result of its ability to modulate cellular signaling pathways that control processes like cell proliferation, survival, and programmed cell death (apoptosis). nih.govnih.gov Many natural products with anticancer properties are known to trigger apoptosis in cancer cells. researchgate.net
The potent cytotoxicity of this compound strongly suggests that it modulates one or more of these critical pathways. ontosight.ai The induction of apoptosis is a common mechanism for cytotoxic agents. This can occur through various signaling cascades, such as those involving MAPKs, NF-κB, or PI3K/Akt, which are central regulators of cell fate. nih.gov For example, some compounds can induce apoptosis and necrosis in leukemia cells. rsc.org The generation of ROS by the peroxide moiety of this compound is a well-known trigger for apoptosis, suggesting that the compound likely activates intrinsic cell death pathways leading to the elimination of cancer cells.
Analysis of Interactions with Cellular Components (e.g., Membranes)
The cell membrane is the primary barrier that separates the cell's interior from the outside world and is a crucial site of action for many bioactive molecules. alliedacademies.org As a sterol, this compound has an amphiphilic nature that facilitates its interaction with the lipid bilayer of cell membranes. nih.govlibretexts.org
Sterols like cholesterol are integral to membrane structure, regulating its fluidity and the function of membrane proteins. mdpi.com Bioactive steroids can insert into the membrane and alter its physical properties, such as permeability and stability. libretexts.org This can disrupt the function of embedded proteins like ion channels and transporters, which are vital for maintaining cellular homeostasis. alliedacademies.orgmdpi.com The interaction can lead to the formation of pores or other defects in the membrane, causing leakage of cellular contents and ultimately cell death. nih.gov The lipophilic nature of this compound allows it to easily approach and integrate into the cell membrane, which may be the initial step in its cytotoxic mechanism, allowing it to exert further effects on intracellular targets. mdpi.com
Interactive Data Table: Comparison of Cytotoxic Activities of Related Steroids
The following table summarizes the cytotoxic activity (IC50 values) of related steroidal compounds against various cancer cell lines, illustrating the importance of specific structural features.
| Compound/Feature | P388 (Leukemia) | PC-3 (Prostate) | A549 (Lung) | HT-29 (Colon) |
| Steroid with 7β-OH | 31.37 µg/mL | 81.93 µg/mL | - | - |
| Steroid with 4,5-double bond and 6-OH | Inactive | Inactive | Inactive | Inactive |
| Cholest-7-en-3β,5α,6β-triol | 10.32 µg/mL | 13.99 µg/mL | 11.56 µg/mL | 12.01 µg/mL |
| Data derived from studies on related marine-derived steroids to illustrate structure-activity principles. researchgate.net |
Mechanistic Insights into Observed Cellular Responses (e.g., anti-tumor activity at cellular level)
While this compound has been identified as a steroid with potential biological activities, including anti-tumor effects, detailed mechanistic studies elucidating its action at the cellular level are limited in the public domain. ontosight.ai The compound has been isolated from the gorgonian coral Melithaea ocracea and is recognized for its unique chemical structure, which includes epoxy and hydroxy functional groups that are likely key to its biological interactions. ontosight.aijst.go.jp
Research has pointed towards the cytotoxic potential of this compound and related compounds. researchgate.net Cytotoxicity is a crucial attribute for an anti-tumor agent, and this has been observed in studies involving compounds structurally similar to this compound. For example, a study on various ergosterol (B1671047) derivatives, which share a core sterol structure, demonstrated cytotoxic activity against several human cancer cell lines. mdpi.com This suggests that the sterol backbone is a promising scaffold for the development of anti-cancer compounds.
However, the specific cellular and molecular processes that this compound influences to exert its anti-tumor effects are not yet fully understood. Key mechanistic questions remain unanswered, such as whether this compound induces programmed cell death (apoptosis), how it might affect the cell cycle, and which specific signaling pathways it modulates within cancer cells.
Due to the scarcity of detailed research findings, a comprehensive analysis of its mechanistic insights is not possible at this time. Further scientific investigation is necessary to fully characterize the anti-tumor properties of this compound at the cellular level.
Table of Research Findings on Related Sterols
The following table presents data on the cytotoxic activity of structurally related ergosterol derivatives against various cancer cell lines, which may provide some context for the potential activity of this compound.
| Compound | Cell Line | IC50 (µg/mL) |
| Ergosterol Derivative 3 | SF-268 (Glioblastoma) | 13.0 |
| MCF-7 (Breast Cancer) | 18.1 | |
| NCI-H460 (Lung Cancer) | 23.5 | |
| Ergosterol Derivative 8 | SF-268 (Glioblastoma) | >50 |
| MCF-7 (Breast Cancer) | 27.8 | |
| NCI-H460 (Lung Cancer) | >50 | |
| Ergosterol Derivative 10 | SF-268 (Glioblastoma) | 25.4 |
| MCF-7 (Breast Cancer) | >50 | |
| NCI-H460 (Lung Cancer) | >50 | |
| Ergosterol Derivative 11 | SF-268 (Glioblastoma) | >50 |
| MCF-7 (Breast Cancer) | 24.6 | |
| NCI-H460 (Lung Cancer) | >50 | |
| Data sourced from a study on ergosterols from Streptomyces anandii H41-59. mdpi.com |
Advanced Analytical Methodologies for Melithasterol a Research
Quantitative Analysis Techniques
Quantitative analysis is a fundamental aspect of analytical chemistry focused on determining the precise amount or concentration of a substance within a sample. ebsco.com Unlike qualitative analysis, which identifies the components present, quantitative methods measure their abundance. ebsco.comlcms.cz Common approaches include gravimetric analysis and titrimetry, but for complex molecules like Melithasterol A in biological or environmental matrices, instrumental methods such as chromatography and spectroscopy are indispensable. ebsco.com
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis abilities of mass spectrometry. wikipedia.org This synergy allows for the effective separation of complex mixtures and the identification of components based on their mass-to-charge ratio. wikipedia.org For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. eag.com
In an LC-MS/MS system, after separation by the LC column, the analyte is ionized and the resulting ions are directed to the mass spectrometer. eag.com The system involves two stages of mass analysis; the first selects a precursor ion (e.g., the molecular ion of this compound), which is then fragmented, and the second analyzes the resulting product ions. creative-proteomics.com This process, often performed using a technique called Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is ideal for quantifying trace components in complex biological matrices like sponge extracts or human serum. eag.comcreative-proteomics.com The use of ultra-performance liquid chromatography (UPLC) can further enhance methods by providing faster, more sensitive, and more environmentally friendly analyses. mdpi.com
Different mass analyzers can be used in these systems, each with distinct advantages.
Interactive Table: Comparison of Common Mass Analyzers in LC-MS
| Mass Analyzer | Principle | Advantages | Common Applications |
|---|---|---|---|
| Triple Quadrupole (QqQ) | Uses three quadrupoles in series for precursor ion selection, fragmentation, and product ion analysis. mdpi.com | High sensitivity, high specificity, excellent for quantification (MRM). creative-proteomics.commdpi.com | Targeted quantitative analysis, pharmacokinetic studies, pesticide analysis. creative-proteomics.com |
| Ion-Trap (IT) | Traps ions in a small volume and sequentially ejects them by mass to generate a spectrum. mdpi.com | Capable of multiple stages of fragmentation (MSn), good for structural elucidation. | Identification of unknown compounds, proteomics. wikipedia.org |
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio. | High resolution, excellent mass accuracy. | Metabolomics, accurate mass determination, screening. wikipedia.org |
| Orbitrap | Traps ions in an orbital motion around a central electrode; ion frequency is related to its mass-to-charge ratio. | Very high resolution and mass accuracy, high sensitivity. | Proteomics, metabolomics, drug discovery. |
For this compound, an LC-MS/MS method using a triple quadrupole or a high-resolution instrument like an Orbitrap would be highly suitable for accurate quantification in research settings.
While LC-MS/MS is a benchmark for sensitive detection, ongoing research seeks to develop novel methods with even lower detection limits and applicability in diverse settings. researchgate.net These methods often leverage unique physical or chemical properties for signal enhancement.
Surface-Enhanced Raman Spectroscopy (SERS) : This technique provides significant enhancement of Raman signals for molecules adsorbed onto roughened metal surfaces or nanoparticles, allowing for detection at very low concentrations. spectroscopyonline.com A SERS-based assay could potentially be developed for this compound for rapid and sensitive screening.
Surface-Enhanced Infrared Absorption (SEIRA) : Similar to SERS, SEIRA spectroscopy amplifies molecular vibrational signals by utilizing the enhanced infrared near-field of metallic nanostructures, enabling the detection of nanometer-thin molecular layers. azonano.com
Terahertz (THz) Metamaterials : These fabricated structures can detect substances based on shifts in their resonance frequency. mdpi.com This label-free technology has shown high sensitivity for detecting other chemical compounds and could be explored for this compound. mdpi.com
Interactive Table: Overview of Highly Sensitive Detection Techniques
| Technique | Principle | Potential Advantage for this compound |
|---|---|---|
| SERS | Enhancement of Raman scattering by molecules near a nanostructured metal surface. spectroscopyonline.com | High sensitivity and specificity from unique vibrational fingerprints. |
| SEIRA | Amplification of infrared absorption signals using plasmonic nanostructures. azonano.com | Detection of very small quantities, complementary to SERS. |
| THz Metamaterials | Detection of analytes via shifts in the resonance frequency of a metamaterial structure. mdpi.com | Label-free detection, high sensitivity for specific molecular structures. |
| High-Sensitivity Immunoassays | Use of optimized antigen-antibody binding to generate a strong, quantifiable signal. nih.gov | High specificity if a dedicated antibody for this compound could be developed. |
In-Situ Analysis and Non-Destructive Techniques
Non-destructive testing (NDT) comprises a group of analysis methods that evaluate the properties of a material or component without causing damage. unitek-kiwa.com These techniques are crucial for quality assurance and asset maintenance in various industries. unitek-kiwa.comvoliro.com In natural product research, NDT or in-situ methods could allow for the analysis of compounds like this compound directly within the source organism (e.g., the marine sponge) or during a chemical process without altering the sample.
Techniques such as thermal/infrared testing, which maps surface temperatures to detect anomalies, and various laser-based methods could be adapted for this purpose. aerospacetestinginternational.com For instance, thin-layer chromatography has been used for the in situ detection of steroid instability. nih.gov Spectroscopic methods like near-infrared (NIR) spectroscopy, combined with chemometrics, have been used for the qualitative and quantitative analysis of active ingredients in various formulations, offering a potential avenue for rapid, non-destructive screening of sponge tissue for this compound. rsc.org
Chemoinformatics and Computational Chemistry for Structural and Mechanistic Prediction
Chemoinformatics is a discipline that uses computational and informational techniques to solve problems in chemistry. u-strasbg.frnih.gov It involves the development and use of methods to store, retrieve, analyze, and visualize chemical information. mtu.edu Coupled with computational chemistry, which uses computer simulations to predict molecular properties and behavior, these in silico approaches are invaluable for modern chemical research. mtu.eduschrodinger.com
Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. A key application is molecular docking, a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.org This is frequently used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein target. jpionline.orgmdpi.com
The docking process involves preparing the protein structure, often obtained from the Protein Data Bank, and generating a grid around the active site before simulating the ligand's binding. jpionline.org The results are ranked by a scoring function that estimates the binding affinity. jpionline.org Such in silico studies have been performed on compounds isolated alongside Melithasterol B, a related sterol, to investigate their binding modes with biological targets. kau.edu.saresearchgate.net
Interactive Table: Workflow for a Typical Molecular Docking Study
| Step | Description | Tools/Software Examples |
|---|---|---|
| 1. Target Preparation | Obtain and prepare the 3D structure of the target protein (e.g., an enzyme or receptor). This includes adding hydrogens and optimizing the structure. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDockTools |
| 2. Ligand Preparation | Generate a low-energy 3D conformation of the ligand (e.g., this compound). | ChemDraw, Avogadro, Open Babel |
| 3. Docking Simulation | Place the ligand in the active site of the target and explore possible binding poses using a search algorithm. | AutoDock Vina, Glide, Surflex-Dock |
| 4. Scoring & Analysis | Evaluate and rank the generated poses using a scoring function to estimate binding affinity (e.g., in kcal/mol). Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts). | PyMOL, Discovery Studio |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. jocpr.com
Developing a QSAR model involves several key steps:
Data Collection : Compile a dataset of compounds with known chemical structures and measured biological activity (e.g., IC₅₀ values). nih.gov
Descriptor Calculation : For each molecule, calculate numerical values known as molecular descriptors, which represent its physicochemical, topological, or electronic properties. jocpr.com
Model Building : Use statistical or machine learning methods, such as Multiple Linear Regression (MLR) or neural networks, to build a mathematical equation relating the descriptors to the activity. mdpi.comfrontiersin.org
Validation : Rigorously validate the model's statistical quality and predictive power using techniques like cross-validation and external validation with an independent test set. imist.maresearchgate.net
For this compound, a QSAR study could be performed on a series of its synthetic analogues to identify the key structural features that contribute to its biological effects, thereby guiding the design of more potent derivatives. nih.gov
Future Research Trajectories for Melithasterol a
Elucidation of Complete Biosynthetic Machinery
A fundamental gap in the current knowledge of Melithasterol A is its natural production pathway. The biosynthetic machinery responsible for its formation in marine organisms, such as the gorgonian coral Melithaea ocracea, remains unknown. acs.org Elucidating the biosynthetic pathway of natural products is a challenging but crucial area of research. psu.edu Future studies will likely focus on identifying the precursor molecules and the series of enzymatic reactions that lead to the final, complex structure of this compound.
Investigative approaches could involve a combination of methods. psu.edu Isotopic labeling, or tracer techniques, remains a key element in identifying the starting materials and intermediates of a biosynthetic pathway. psu.edusnscourseware.org By feeding the producing organism with isotopically enriched putative precursors, researchers can trace the incorporation of these labels into the final molecule. psu.edu Furthermore, modern techniques in genomics and proteomics offer powerful tools for this purpose. researchgate.net Sequencing the genome of the source organism could help identify gene clusters that code for the enzymes involved in the steroid's synthesis. researchgate.net Additionally, chemoproteomics, which uses activity-based probes, has shown great potential in rapidly identifying functional enzymes that interact with specific substrates or intermediates, thereby accelerating the discovery of biosynthetic genes. nih.gov Understanding this pathway is not only of academic interest but could also enable the biotechnological production of this compound and its derivatives through synthetic biology approaches. nih.gov
Development of More Efficient and Scalable Synthetic Routes
The first total synthesis of this compound has been successfully achieved, providing definitive structural confirmation and a route to produce the compound in a laboratory setting. acs.org The reported synthesis utilizes a microwave-assisted isomerization of a 5α,8α-epidioxy steroid as the key step. acs.org While this initial route is a significant achievement, a major focus for future research will be the development of more efficient and scalable synthetic strategies.
Deeper Understanding of Molecular Mechanisms of Action
Initial studies have revealed that this compound exhibits significant cytotoxic effects. researchgate.net However, the precise molecular mechanisms by which it exerts this activity are yet to be determined. A critical future research direction is to move beyond the observation of cytotoxicity and to identify the specific cellular targets and pathways that this compound modulates.
Future investigations would involve a battery of cell-based and biochemical assays. Research could explore whether the compound induces apoptosis and, if so, through which signaling cascades. researchgate.net Determining its effect on the cell cycle at different phases would also provide valuable insight. researchgate.net Identifying the direct molecular target(s) is a paramount goal. This could be achieved through techniques such as affinity chromatography using a derivatized this compound as bait to pull down its binding partners from cell lysates. The discovery of a specific mechanism of action, for instance, the inhibition of a particular enzyme like a tyrosine kinase, would be a major breakthrough. researchgate.net A comprehensive understanding of its molecular interactions is essential for evaluating its therapeutic potential and predicting potential side effects. kau.edu.sa
Exploration of New Analogues with Tuned Mechanistic Profiles
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). openaccessjournals.com Once a foundational understanding of this compound's mechanism is established, the synthesis of new analogues will become a key research focus. By systematically modifying the core structure of this compound—for instance, by altering the substituents on the steroid nucleus or by modifying the epoxide and hydroxyl functional groups—researchers can probe which parts of the molecule are essential for its biological activity. acs.org
This approach has been successfully applied to many other natural products, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For this compound, the goal would be to create analogues that retain or enhance the desired cytotoxic activity against cancer cells while potentially reducing toxicity towards healthy cells. mdpi.com The creation of a library of analogues would also be invaluable for fine-tuning the mechanistic profile, potentially leading to compounds that are more selective for a specific molecular target or that possess entirely new biological activities. nih.gov
Potential for this compound as a Research Tool or Precursor in Organic Chemistry
Beyond its direct therapeutic potential, the unique and complex structure of this compound makes it an interesting molecule for the field of organic chemistry. organic-chemistry.org Its 5α,6α-epoxy-7α-hydroxy Δ8-steroid core is a sophisticated chemical scaffold. acs.org This intricate arrangement of functional groups, including a reactive epoxide ring, offers a versatile starting point for the synthesis of other novel and complex steroids that would be difficult to access by other means.
Organic chemists could utilize this compound as a precursor, leveraging its existing stereochemistry and functionality to build even more complex molecular architectures. openaccessjournals.com The epoxide, for example, is a key functional group that can be opened by a variety of nucleophiles to introduce new functionalities in a stereocontrolled manner. Such explorations could lead to the creation of new chemical entities with potentially unique biological properties. Therefore, this compound could serve not only as a potential drug candidate itself but also as a valuable research tool and chiral building block for synthetic and medicinal chemistry endeavors. openaccessjournals.com
Q & A
Q. What are the established protocols for isolating and purifying Melithasterol A from natural sources?
this compound is typically isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel) and HPLC. Key steps include:
Q. How is the structural characterization of this compound validated in new studies?
Combined spectroscopic and crystallographic methods are critical:
- Spectroscopy : Compare experimental NMR/IR data with literature values (e.g., δ 1.25 ppm for methyl groups in ¹H NMR) .
- X-ray crystallography : Resolve stereochemistry ambiguities; report R-factors and refinement parameters .
- Contradiction resolution : If discrepancies arise, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?
Prioritize assays aligned with hypothesized mechanisms:
- Cytotoxicity : MTT assay (IC₅₀ calculations) using cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .
- Dose-response design : Use ≥3 biological replicates and log-scale concentrations to ensure statistical power (p < 0.05) .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity be systematically addressed?
Adopt a multi-step analytical framework:
Data audit : Compare solvent systems, cell lines, and assay durations across studies .
Statistical reanalysis : Apply ANOVA or mixed-effects models to identify batch effects or outliers .
Mechanistic probing : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB inhibition) .
Meta-documentation : Publish raw datasets and analysis scripts as supplementary materials for transparency .
Q. What strategies optimize the synthetic yield of this compound derivatives?
- Retrosynthetic planning : Prioritize protecting-group-free routes to minimize side reactions .
- Catalyst screening : Test Pd/C, Ni, or enzymatic catalysts for stereoselective modifications .
- Yield tracking : Tabulate reaction conditions (time, solvent, catalyst loading) and correlate with purity metrics (HPLC area%) .
Table 1 : Example optimization dataset for a derivative synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | EtOAc | 80 | 62 | 92 |
| Ni | THF | 60 | 45 | 85 |
| Lipase | H₂O/MeOH | 37 | 78 | 96 |
Q. How should researchers design pharmacokinetic studies for this compound in animal models?
- Dosing regimen : Use non-linear pharmacokinetic models to determine optimal doses (e.g., 10–100 mg/kg) .
- Biofluid analysis : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
- Ethical compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .
Data Validation and Reproducibility
Q. What criteria validate the reproducibility of this compound’s reported bioactivity?
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
- Blinded experiments : Assign compound codes to minimize observer bias .
- Cross-lab validation : Collaborate with independent labs to replicate key findings .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like ERα or COX-2 .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (RMSD ≤ 2.0 Å) .
- QSAR models : Corrogate substituent effects with bioactivity using Random Forest algorithms .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
Q. How should researchers address potential cytotoxicity artifacts in this compound assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
